molecular formula C15H15N3O4 B2603534 2-(2-(2-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 1214807-10-9

2-(2-(2-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

Cat. No.: B2603534
CAS No.: 1214807-10-9
M. Wt: 301.302
InChI Key: GJHNEZRBKUVOCD-UHFFFAOYSA-N
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Description

2-(2-(2-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring, an isoindoline-1,3-dione moiety, and a methyl group, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Ring: Starting with a suitable precursor, such as ethylenediamine, the piperazine ring is formed through cyclization reactions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.

    Attachment of the Isoindoline-1,3-dione Moiety: This step involves the reaction of the piperazine derivative with phthalic anhydride under controlled conditions to form the isoindoline-1,3-dione structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-(2-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-(2-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may modulate oxidative stress pathways by interacting with antioxidant enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl)phthalimide
  • 2-(2-(2-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl)succinimide

Uniqueness

Compared to similar compounds, 2-(2-(2-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione exhibits unique reactivity due to the presence of the isoindoline-1,3-dione moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(2-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-9-13(20)16-6-7-17(9)12(19)8-18-14(21)10-4-2-3-5-11(10)15(18)22/h2-5,9H,6-8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHNEZRBKUVOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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